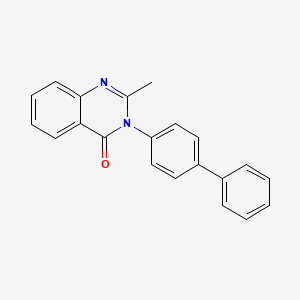
3-BIPHENYL-4-YL-2-METHYLQUINAZOLIN-4(3H)-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-BIPHENYL-4-YL-2-METHYLQUINAZOLIN-4(3H)-ONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
作用機序
Mode of Action
It is suggested that the compound might interact with its targets, leading to changes at the molecular level
Biochemical Pathways
The biochemical pathways affected by “3-(4-biphenylyl)-2-methyl-4(3H)-quinazolinone” are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BIPHENYL-4-YL-2-METHYLQUINAZOLIN-4(3H)-ONE typically involves the condensation of biphenyl derivatives with appropriate quinazolinone precursors. Common reagents include biphenyl-4-carboxylic acid and 2-methyl-4(3H)-quinazolinone. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-BIPHENYL-4-YL-2-METHYLQUINAZOLIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Formation of reduced quinazolinone analogs.
Substitution: Introduction of different functional groups at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
2-Methylquinazolin-4(3H)-one: A simpler analog with similar core structure.
3-Phenylquinazolin-4(3H)-one: Another analog with a phenyl group instead of a biphenyl group.
4(3H)-Quinazolinone: The parent compound of the quinazolinone family.
Uniqueness
3-BIPHENYL-4-YL-2-METHYLQUINAZOLIN-4(3H)-ONE is unique due to the presence of both biphenyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-methyl-3-(4-phenylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-22-20-10-6-5-9-19(20)21(24)23(15)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMQVCODDMQMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B5748981.png)
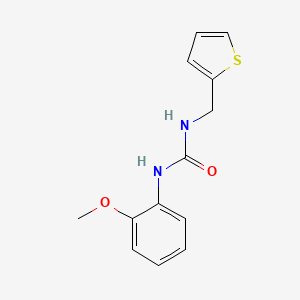
![(diphenylmethyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5749000.png)

![3-(4-METHOXYPHENYL)-5-[(4-METHYLPIPERIDINO)METHYL]-1,2,4-OXADIAZOLE](/img/structure/B5749026.png)
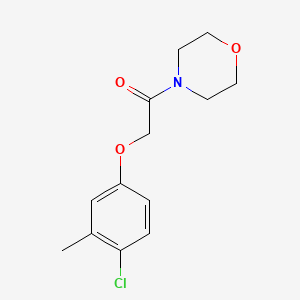
![2-HYDROXY-5-{[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID](/img/structure/B5749040.png)
![2-{5-[2-(4-Chlorophenoxy)propan-2-YL]-1,2,4-oxadiazol-3-YL}pyridine](/img/structure/B5749048.png)
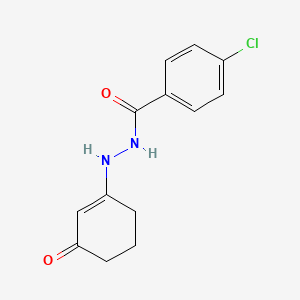

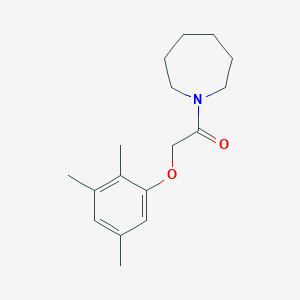
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5749085.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5749091.png)
![1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5749094.png)
